

# Comparative efficacy of Delamanid when added to a multidrug-resistant tuberculosis regimen

Author: BenchChem Technical Support Team. Date: December 2025



# Delamanid Fortifies MDR-TB Treatment Regimens, Demonstrating Improved Outcomes

Delamanid, when added to an optimized background regimen (OBR) for multidrug-resistant tuberculosis (MDR-TB), has been shown to improve treatment success rates, increase sputum culture conversion, and reduce mortality, particularly with longer treatment durations. Clinical evidence from various studies highlights its efficacy, positioning it as a valuable component in the global fight against drug-resistant TB.

Delamanid, a nitro-dihydro-imidazooxazole derivative, functions as a prodrug that inhibits the synthesis of essential mycolic acids in the mycobacterial cell wall, ultimately leading to bacterial cell death.[1][2][3][4] This novel mechanism of action makes it effective against strains of Mycobacterium tuberculosis that are resistant to other anti-TB drugs.[1]

### **Enhanced Efficacy in Clinical Trials**

Multiple clinical trials and observational studies have demonstrated the positive impact of incorporating Delamanid into MDR-TB treatment regimens. A key finding across several studies is the benefit of extending Delamanid treatment to at least six months.

A significant analysis of clinical trial data revealed that patients receiving Delamanid for six months or longer had a favorable outcome rate of 74.5%, compared to 55% for those who received it for two months or less. This longer duration of treatment was also associated with a



substantial reduction in mortality, with a rate of 1.0% in the long-term group versus 8.3% in the short-term/no Delamanid group. These benefits were also observed in patients with the more severe extensively drug-resistant TB (XDR-TB).

#### **Sputum Culture Conversion**

A critical indicator of treatment efficacy is the conversion of a patient's sputum culture from positive to negative for M. tuberculosis. The addition of Delamanid to an OBR has been shown to improve the rate of sputum culture conversion. In a phase 2b trial, a higher proportion of patients in the Delamanid groups achieved sputum culture conversion by two months compared to the placebo group. Specifically, 45.4% of patients receiving 100mg of Delamanid twice daily and 41.9% of those receiving 200mg twice daily converted, compared to 29.6% in the placebo group.

Observational studies have further supported these findings, with one large cohort study reporting an 80% sputum culture conversion rate within six months among patients receiving Delamanid-containing regimens. Another study noted a 67.6% conversion rate at six months in a cohort of difficult-to-treat patients.

#### **Comparative Efficacy with Bedaquiline**

Bedaquiline is another novel agent used in the treatment of MDR-TB. Some studies have compared the effectiveness of Delamanid- and Bedaquiline-containing regimens. One observational study found that patients receiving Bedaquiline had higher rates of sputum culture conversion at six months (95% vs. 74%) and more favorable clinical outcomes (96% vs. 72%) compared to those receiving Delamanid. However, another study concluded that the initial choice between Bedaquiline and Delamanid did not lead to a significant difference in final treatment outcomes or the frequency of adverse events. It is important to note that the combination of Delamanid and Bedaquiline has been used and is considered a viable option, particularly for patients with extensive drug resistance.

#### **Quantitative Data Summary**

The following tables summarize the key efficacy data from various studies on Delamanid in MDR-TB treatment.

Table 1: Favorable Outcomes and Mortality with Delamanid Treatment



| Treatment Group                         | Favorable Outcome<br>Rate | Mortality Rate | Study Reference |
|-----------------------------------------|---------------------------|----------------|-----------------|
| Delamanid ≥ 6 months<br>+ OBR           | 74.5%                     | 1.0%           |                 |
| Delamanid ≤ 2 months<br>/ Placebo + OBR | 55.0%                     | 8.3%           | -               |

Table 2: Sputum Culture Conversion (SCC) Rates with Delamanid

| Treatment Group                | SCC Rate at 2<br>Months | SCC Rate at 6<br>Months | Study Reference |
|--------------------------------|-------------------------|-------------------------|-----------------|
| Delamanid (100mg<br>BID) + OBR | 45.4%                   | -                       |                 |
| Delamanid (200mg<br>BID) + OBR | 41.9%                   | -                       |                 |
| Placebo + OBR                  | 29.6%                   | -                       |                 |
| Delamanid-containing regimen   | -                       | 80%                     |                 |
| Delamanid-containing regimen   | -                       | 67.6%                   | _               |

Table 3: Comparative Efficacy of Delamanid and Bedaquiline Regimens

| Efficacy Endpoint          | Delamanid-based<br>Regimen | Bedaquiline-based<br>Regimen | Study Reference |
|----------------------------|----------------------------|------------------------------|-----------------|
| SCC at 6 Months            | 74%                        | 95%                          |                 |
| Favorable Clinical Outcome | 72%                        | 96%                          |                 |
| Treatment Success<br>Rate  | -                          | 79.2% (overall for both)     | _               |



### **Experimental Protocols**

The clinical trials evaluating Delamanid have followed rigorous protocols to ensure patient safety and data integrity. Below are summaries of the methodologies from key trials.

#### **Trial 204 (Phase 2b Randomized Controlled Trial)**

- Objective: To evaluate the efficacy and safety of Delamanid when added to an OBR for MDR-TB.
- Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: Patients with pulmonary MDR-TB, confirmed by positive sputum culture and resistance to at least isoniazid and rifampicin.
- Intervention: Patients were randomized to one of three groups: Delamanid 100 mg twice daily + OBR, Delamanid 200 mg twice daily + OBR, or placebo + OBR for 2 months.
- Primary Endpoint: The proportion of patients with sputum culture conversion (SCC) in liquid culture medium (MGIT) at 2 months.
- Optimized Background Regimen (OBR): Designed according to WHO guidelines based on the patient's drug susceptibility testing results and treatment history.

#### **Observational Follow-up Study (Trial 208 and Study 116)**

- Objective: To assess the long-term outcomes of patients who participated in Trial 204.
- Design: An open-label extension trial and a 24-month observational study.
- Participants: Patients who had completed Trial 204 were eligible to continue receiving Delamanid or be observed.
- Intervention: Patients could receive Delamanid for an additional 6 months. For analysis, patients were grouped based on the total duration of Delamanid treatment (≥6 months vs. ≤2 months).



 Endpoints: Favorable treatment outcome (cured or treatment completed) and mortality at 24 months.

#### endTB Observational Study

- Objective: To generate evidence on the safety and efficacy of Bedaquiline- and Delamanidcontaining regimens in a real-world setting.
- Design: A multi-center, prospective, observational cohort study.
- Participants: Patients with MDR-TB initiating treatment with a regimen containing Bedaquiline or Delamanid under routine care in 17 countries.
- Data Collection: Patient data, including clinical and microbiological outcomes, were collected using a customized electronic medical record system.
- Endpoints: Sputum culture conversion at 6 months, treatment outcomes, and adverse events.

#### Visualizing the Mechanism and Workflow

To better understand the biological and experimental processes, the following diagrams illustrate Delamanid's mechanism of action and a typical clinical trial workflow.



Click to download full resolution via product page

Caption: Mechanism of action of Delamanid in Mycobacterium tuberculosis.





Click to download full resolution via product page

Caption: A generalized workflow for a randomized controlled trial of Delamanid in MDR-TB.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 3. Delamanid: A new armor in combating drug-resistant tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative efficacy of Delamanid when added to a multidrug-resistant tuberculosis regimen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371998#comparative-efficacy-of-delamanid-when-added-to-a-multidrug-resistant-tuberculosis-regimen]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com